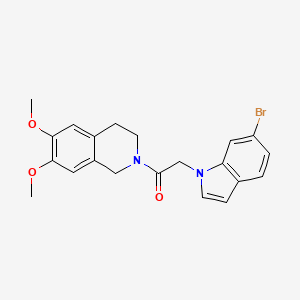![molecular formula C13H12N6O3S B12171352 N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12171352.png)
N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide typically involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate to form tetrazolo[1,5-a]pyridines . Another method involves the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. Microwave-assisted synthesis has also been explored for the production of tetrazolo[1,5-a]quinoline derivatives, which could be adapted for this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions with N-, O-, and S-nucleophiles.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and tetrabutylammonium fluoride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the tetrazole ring.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions include various substituted tetrazolo[1,5-a]pyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor-ligand interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide involves the inhibition of specific enzymes and interaction with molecular targets such as cytochrome P450 . The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate these interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used as a CDK2 inhibitor in cancer treatment.
Uniqueness
N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide stands out due to its unique combination of a tetrazole ring and a sulfamoylbenzyl group, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C13H12N6O3S |
|---|---|
Molecular Weight |
332.34 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C13H12N6O3S/c14-23(21,22)11-3-1-9(2-4-11)8-15-13(20)10-5-6-19-12(7-10)16-17-18-19/h1-7H,8H2,(H,15,20)(H2,14,21,22) |
InChI Key |
KANULIJBDWYIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=NN=NN3C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1Z,3E)-1-[(Furan-2-ylmethyl)-carbamoyl]-4-phenyl-buta-1,3-dienyl}-4-methyl-benzamide](/img/structure/B12171272.png)
![N-(4-acetylphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12171275.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12171281.png)
![1-{[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B12171297.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12171303.png)
![4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12171307.png)
![4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12171310.png)


![N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide](/img/structure/B12171334.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12171340.png)

![N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12171354.png)
![1-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12171355.png)
